2-Acetamido-2-desoxi-beta-D-glucopiranósido de propilo

Descripción general

Descripción

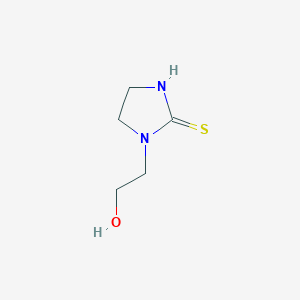

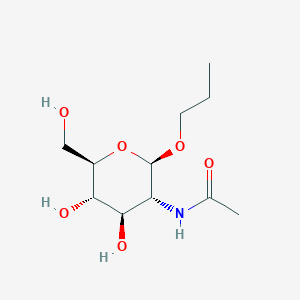

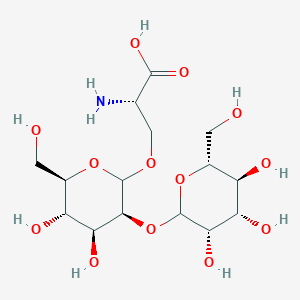

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. This compound is primarily used in the synthesis of glycosyl acceptors and is significant in various biochemical and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:

Safety and Hazards

Mecanismo De Acción

Target of Action

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily used to synthesize derivatives of N-acetylglucosamine . N-acetylglucosamine is a monosaccharide derivative of glucose and serves as a key component in the structure of bacterial cell walls and fungal cell walls .

Mode of Action

The compound interacts with its targets by serving as a glycosyl acceptor . It is involved in the biosynthesis of Nod factors, which are signaling molecules produced by bacteria known as rhizobia during the initiation of nodules on the root of legumes .

Biochemical Pathways

The compound is involved in the chitin oligosaccharide synthesis pathway . This pathway starts by glycosyl transfer to O4 of the reducing-terminal residue . The synthesized chitin oligosaccharides play a crucial role in the development of organisms like rhizobia and zebrafish embryos .

Pharmacokinetics

It is known that the compound is soluble in dmso, water, and methanol , which suggests that it may have good bioavailability.

Result of Action

The result of the action of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is the production of derivatives of N-acetylglucosamine . These derivatives are crucial for the structural integrity of bacterial and fungal cell walls .

Action Environment

The action, efficacy, and stability of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound should be stored at 0 to 8 °C to maintain its stability

Análisis Bioquímico

Biochemical Properties

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside interacts with various enzymes and proteins in biochemical reactions . It is used to synthesize derivatives of N-acetylglucosamine, which are glycosyl acceptors . These derivatives play a crucial role in the biosynthesis of glycosaminoglycans, a major component of the extracellular matrix .

Cellular Effects

Its derivatives, such as N-acetylglucosamine, have been shown to influence cell function . N-acetylglucosamine affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily through its role in the synthesis of N-acetylglucosamine derivatives . These derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

It is used to synthesize N-acetylglucosamine derivatives, which are involved in various metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . This method is efficient and yields high purity products. The reaction conditions include maintaining the solution at a specific temperature and monitoring the reaction progress through paper chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: This compound can undergo nucleophilic substitution reactions where the acetamido group can be replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include ammonium bicarbonate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperatures and monitored using chromatography techniques .

Major Products

The major products formed from these reactions include various glycosyl derivatives, which are essential in the synthesis of glycopeptides and other biologically active molecules .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar in structure but with a benzyl group instead of a propyl group.

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Used as a fluorogenic substrate in enzymatic assays.

Octyl O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl): A derivative used in antiadhesive formulations.

Uniqueness

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific propyl group, which influences its solubility and reactivity. This makes it particularly useful in certain biochemical applications where other derivatives may not be as effective .

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKFRTNUONNUBH-ISUQUUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596398 | |

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70832-36-9 | |

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How was propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside used to study sugar-lectin interactions?

A1: The researchers synthesized a glycogel by copolymerizing propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with acrylamide and N,N'-methylenebisacrylamide. [] This created a polyacrylamide gel with covalently attached 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) residues, mimicking a surface with sugar moieties. This glycogel was then used in affinity electrophoresis (AEP) to study the interaction between GlcNAc and specific lectins, such as wheat germ agglutinin (WGA). The mobility of WGA within the gel decreased with increasing GlcNAc density, indicating a binding interaction between the lectin and the sugar. [] This method allowed for a direct analysis of sugar-lectin interaction and even facilitated the determination of the association constant between WGA and GlcNAc. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![3-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-3-(trifluoromethyl)-diaziridine](/img/structure/B132652.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]ethanone](/img/structure/B132668.png)